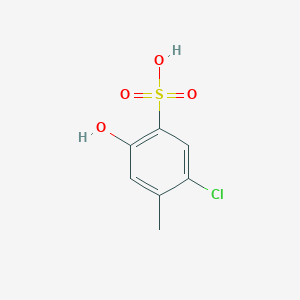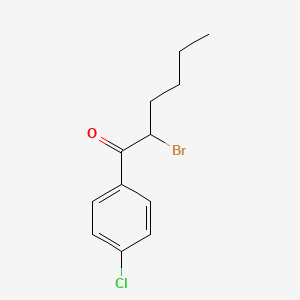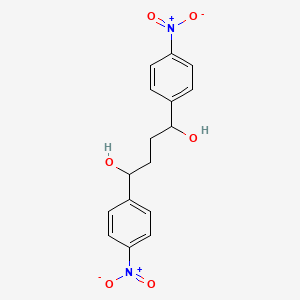
(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is an organic compound with the molecular formula C16H16N2O6 It is characterized by the presence of two nitrophenyl groups attached to a butane-1,4-diol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol typically involves the reaction of 4-nitrobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a catalytic amount of a base, such as sodium hydroxide, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of (1R,4R)-1,4-bis(4-aminophenyl)butane-1,4-diol.
Substitution: Various substituted nitrophenyl derivatives depending on the substituent introduced.
科学的研究の応用
(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
1,4-Cyclohexanedimethanol: A similar diol compound with different substituents, used in polymer production.
1,4-Butanediol: Another diol with a simpler structure, widely used as an industrial solvent and in the production of plastics.
Uniqueness: (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is unique due to the presence of nitrophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for functionalization, making it a valuable intermediate in organic synthesis and materials science.
特性
分子式 |
C16H16N2O6 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC名 |
1,4-bis(4-nitrophenyl)butane-1,4-diol |
InChI |
InChI=1S/C16H16N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8,15-16,19-20H,9-10H2 |
InChIキー |
UWHDPSHAHWBHHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CCC(C2=CC=C(C=C2)[N+](=O)[O-])O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


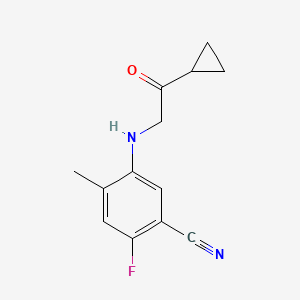

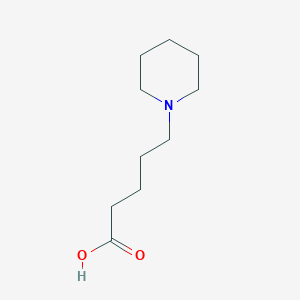

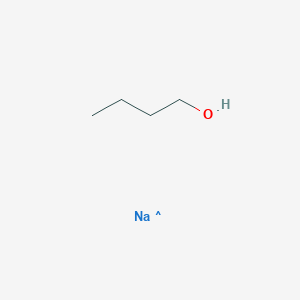
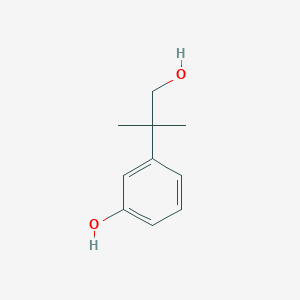
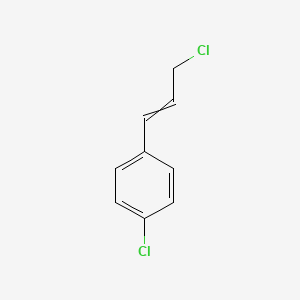
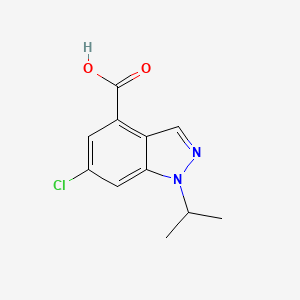
![N,N-dimethyl-N-{2-[(4-nitrophenyl)thio]ethyl}amine](/img/structure/B8497444.png)
